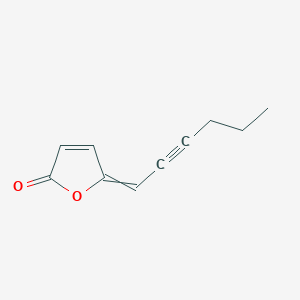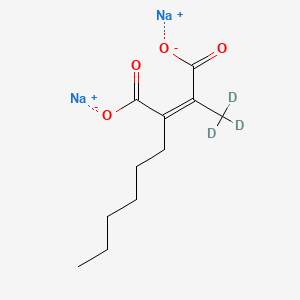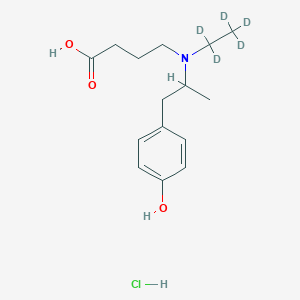
O-desmethyl Mebeverine acid D5 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-desmethyl Mebeverine acid D5 hydrochloride: is a deuterium-labeled derivative of O-desmethyl Mebeverine acid. This compound is primarily used in scientific research and is known for its high purity and stability. It is a metabolite of Mebeverine, a drug commonly used to treat irritable bowel syndrome by relaxing the muscles in and around the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-desmethyl Mebeverine acid D5 hydrochloride involves the deuteration of O-desmethyl Mebeverine acid. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: O-desmethyl Mebeverine acid D5 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and hydrochloric acid are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-desmethyl Mebeverine acid D5 hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mebeverine metabolites.
Biology: Employed in studies to understand the metabolic pathways of Mebeverine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of O-desmethyl Mebeverine acid D5 hydrochloride is similar to that of Mebeverine. It works by relaxing the smooth muscles in the gastrointestinal tract, which helps alleviate symptoms of irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its muscle-relaxing effects .
Comparison with Similar Compounds
O-desmethyl Mebeverine acid: The non-deuterated form of the compound.
Mebeverine: The parent compound from which O-desmethyl Mebeverine acid is derived.
Deuterated analogs of other drugs: Compounds like deuterated Mebeverine and other deuterated metabolites.
Uniqueness: O-desmethyl Mebeverine acid D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and stability are crucial .
Properties
Molecular Formula |
C15H24ClNO3 |
|---|---|
Molecular Weight |
306.84 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13;/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19);1H/i1D3,3D2; |
InChI Key |
YCTBHUMJHCCIEA-IYSLTCQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)
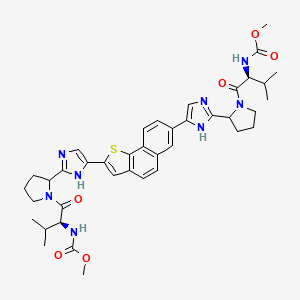

![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
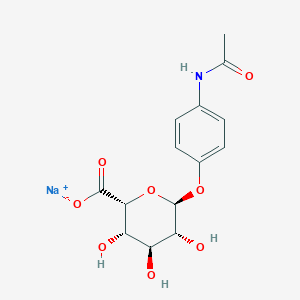
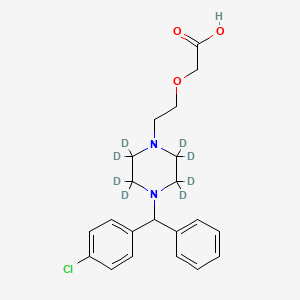
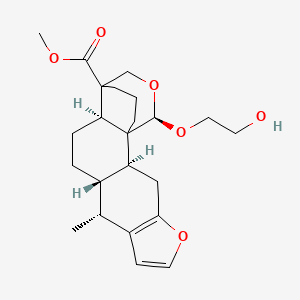
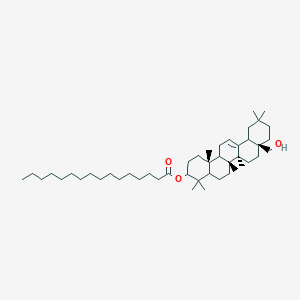
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
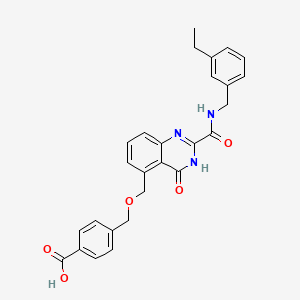
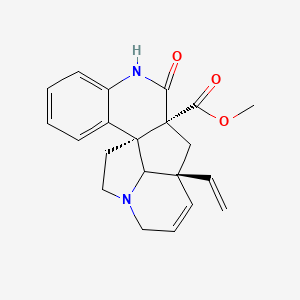
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
